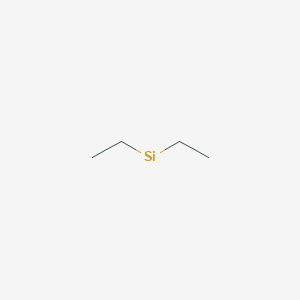

Diethylsilan

Übersicht

Beschreibung

Diethylsilane (DES) is a colorless, odorless, and versatile organosilicon compound that is widely used in a variety of scientific and industrial applications. It is a liquid at room temperature, and is a common precursor to many silane-based compounds. DES is used in a wide range of scientific and industrial applications, including synthesis of silicones, organosilanes, and catalysts. It is also used as a reagent in the synthesis of organic compounds, as a surfactant, and as a lubricant.

Wissenschaftliche Forschungsanwendungen

Diethylsilan (C_2H_5)2SiH_2(C2H5)2SiH2

, ist eine vielseitige Verbindung, die in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet wird. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von this compound, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Chemische Gasphasenabscheidung (CVD) für Mikroelektronik

This compound wird im Verfahren der chemischen Gasphasenabscheidung (CVD) eingesetzt, um dünne Schichten aus Siliziumdioxid (SiO_2) auf Siliziumwafern zu erzeugen {_svg_1} . Diese Anwendung ist entscheidend für die Mikroelektronikindustrie, wo SiO_2 als Isolationsschicht oder Dielektrikum in Halbleiterbauelementen dient. Die Fähigkeit der Verbindung, hochreines SiO_2 zu erzeugen, macht sie wertvoll für die Herstellung von integrierten Schaltkreisen mit präzisen elektronischen Eigenschaften.

Vorläufer für Organosiliziumverbindungen

In der synthetischen Chemie dient this compound als Vorläufer für verschiedene Organosiliziumverbindungen . Es wird zur Synthese von Verbindungen wie (3-Allyl-sulfanyl-propyl)-diethyl-silan verwendet, die Anwendungen in der organischen Synthese und Materialwissenschaft haben. Diese Organosiliziumverbindungen sind integraler Bestandteil der Entwicklung neuer Polymere, Pharmazeutika und Spezialchemikalien.

Atomare Schicht-Epitaxie (ALE) von Silizium

This compound zeigt vielversprechende Ergebnisse in der atomaren Schicht-Epitaxie (ALE) von Silizium, einem Verfahren, das zur Abscheidung von atomar präzisen Siliziumschichten verwendet wird . ALE ist ein oberflächengesteuerter Prozess, der das Wachstum von ultradünnen und fehlerfreien Siliziumschichten ermöglicht, was für den Fortschritt der Nanotechnologie und die Herstellung von elektronischen Geräten der nächsten Generation unerlässlich ist.

Oberflächenmodifikation und Funktionalisierung

Die Verbindung wird zur Modifikation und Funktionalisierung von Siliziumoberflächen verwendet. Studien haben gezeigt, dass this compound dissoziativ auf Siliziumoberflächen adsorbieren kann, wodurch Si-H und Si-C_2H_5 Oberflächenarten entstehen . Diese Oberflächenmodifikation ist für die Entwicklung von siliziumbasierten Sensoren, Photovoltaikzellen und anderen siliziumbasierten Technologien von Bedeutung.

Kinetische Studien in der Oberflächenchemie

This compound wird in kinetischen Studien verwendet, um die Adsorptions- und Zersetzungsmechanismen an Siliziumoberflächen zu verstehen . Diese Studien sind grundlegend für das Gebiet der Oberflächenchemie und liefern Erkenntnisse über Reaktionswege, Bindungsstrukturen und das katalytische Verhalten von Siliziumoberflächen, was zu verbesserten Materialien für technologische Anwendungen führen kann.

Siliziumbasierte Katalyse

Die Zersetzungskinetik von this compound an Siliziumoberflächen legt nahe, dass die Siliziumoberfläche selbst Reaktionen katalysieren kann, wie z. B. die β-Hydrid-Eliminierungsreaktion . Diese Erkenntnis eröffnet Möglichkeiten für die Verwendung siliziumbasierter Materialien als Katalysatoren in der organischen Synthese, was möglicherweise eine nachhaltigere und weniger toxische Alternative zur traditionellen Metallkatalyse bietet.

Wirkmechanismus

Target of Action

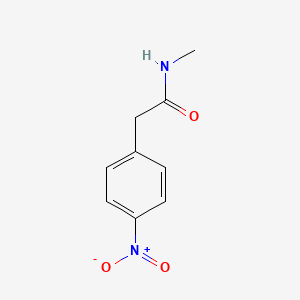

Diethylsilane, also known as (C2H5)2SiH2, primarily targets secondary amides . Secondary amides are a class of organic compounds that play a crucial role in various biochemical processes. Diethylsilane acts as a reductant in reactions involving these compounds .

Mode of Action

Diethylsilane interacts with its targets through a process known as reduction . Specifically, it has been found to reduce secondary amides to imines and secondary amines . The stepwise reduction to secondary amine proceeds through an imine intermediate that can be isolated when only 2 equivalents of diethylsilane are used .

Biochemical Pathways

The reduction of secondary amides by diethylsilane affects the biochemical pathways involving these compounds . For instance, the reduction of nitriles under transition metal-free conditions converts alkyl and (hetero)aryl nitriles efficiently to primary amines under mild conditions . This process can lead to changes in the downstream effects of these pathways, potentially influencing a variety of biological processes.

Result of Action

The molecular and cellular effects of diethylsilane’s action primarily involve the reduction of secondary amides to imines and secondary amines . This can lead to changes in the concentrations of these compounds in cells, potentially affecting various cellular processes. For example, amines play a crucial role in protein synthesis, so changes in amine concentrations could influence this process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of diethylsilane. For instance, the presence of certain catalysts can enhance the reduction process . Additionally, the pH, temperature, and presence of other chemicals can also affect the stability and reactivity of diethylsilane.

Eigenschaften

InChI |

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZFGAYUBYCTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870601 | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-91-6 | |

| Record name | Diethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

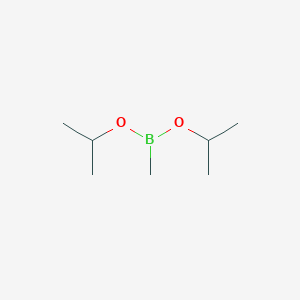

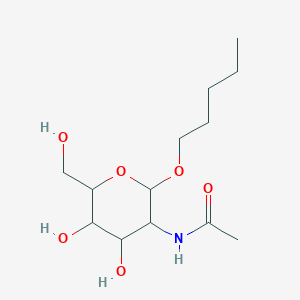

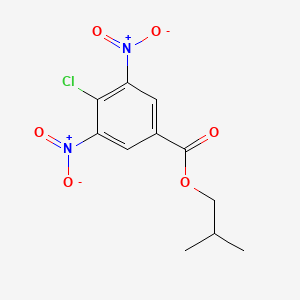

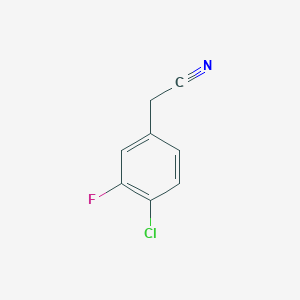

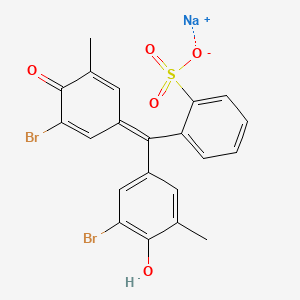

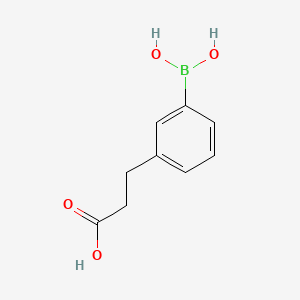

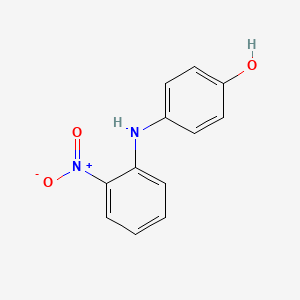

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

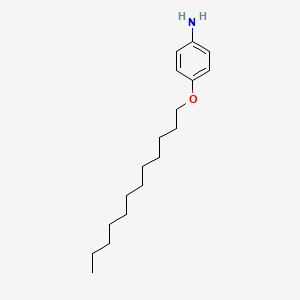

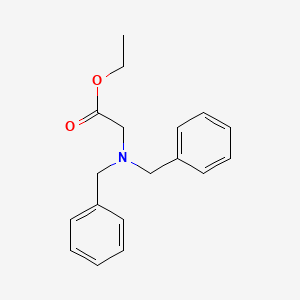

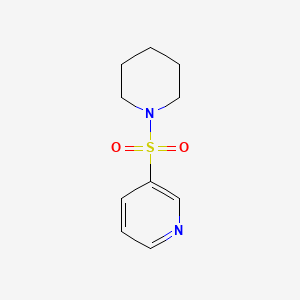

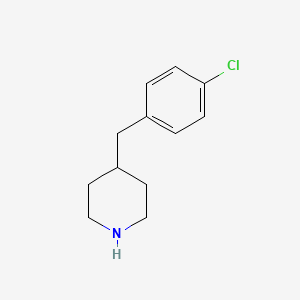

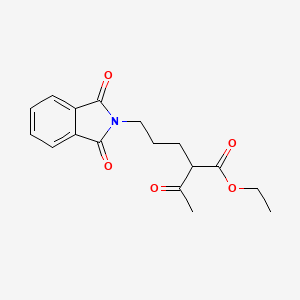

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)